2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide
Description
Properties
IUPAC Name |
2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2OS/c11-4-9(14)13-10-7(5-12)6-2-1-3-8(6)15-10/h1-4H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPYPHZLEFBRSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C#N)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
304685-87-8 | |
| Record name | 2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Gewald Reaction Mechanism
The reaction involves cyclopentanone, malononitrile, and elemental sulfur in the presence of morpholine as a basic catalyst. Cyclopentanone (1a) reacts with malononitrile (2) and sulfur under reflux conditions in ethanol to yield 2-amino-3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophene (3a). The mechanism proceeds via a three-component condensation, where sulfur facilitates thiophene ring formation.
Table 1: Reaction Conditions for Cyclopenta[b]Thiophene Core Synthesis
| Component | Quantity | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Cyclopentanone | 1.0 equiv | Ethanol | Reflux | 6–8 h | ~75% |
| Malononitrile | 1.2 equiv | ||||
| Sulfur | 1.5 equiv | ||||
| Morpholine | Catalytic |
The product (3a) is isolated via filtration and recrystallized from ethanol to achieve >95% purity.
Preparation of the Chloroacetamide Moiety
The chloroacetamide group is introduced through a nucleophilic acyl substitution reaction. This step involves the interaction of the cyclopenta[b]thiophene amine (3a) with chloroacetyl chloride under controlled conditions.
Acylation Reaction Protocol
A solution of chloroacetyl chloride (1.2 equiv) in acetonitrile is added dropwise to a stirred mixture of 3a (1.0 equiv) in acetonitrile at 15–20°C. The reaction is quenched with 1.2 M hydrochloric acid, and the product is extracted with ethyl acetate.
Table 2: Acylation Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | Acetonitrile |
| Temperature | 15–20°C |
| Reaction Time | 2–3 h |
| Workup | Aqueous HCl |
| Yield | 88–93% |
The use of acetonitrile as a solvent minimizes side reactions, while controlled temperature ensures selective acylation of the primary amine.
Coupling Strategies and Intermediate Functionalization
The final coupling step requires meticulous optimization to avoid cyclization by-products. Two approaches dominate the literature:
Direct Acylation
As detailed in Section 2, this method achieves high yields but demands strict stoichiometric control. Excess chloroacetyl chloride leads to diacylation, necessitating precise molar ratios.
Alternative C-Amidoalkylation
A novel method reported by Aizina et al. involves C-amidoalkylation of aromatics using 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide. While this pathway is less common for cyclopenta[b]thiophenes, it offers a route to diversify the acetamide substituents.
Reaction Optimization and Yield Enhancement
Solvent Selection
Comparative studies reveal that polar aprotic solvents (e.g., acetonitrile, DMF) enhance reaction rates by stabilizing charged intermediates. Non-polar solvents like toluene reduce yields by 15–20% due to poor solubility of the amine intermediate.
Temperature and Catalysis
Maintaining temperatures below 25°C prevents decomposition of the chloroacetyl chloride. Catalytic amounts of triethylamine (0.1 equiv) improve yields by neutralizing HCl generated during the reaction.
Table 3: Optimization of Acylation Conditions
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Acetonitrile, 15°C | 93 | 98 |
| Toluene, reflux | 68 | 85 |
| DMF, 25°C | 89 | 92 |
Characterization and Analytical Validation
The final product is characterized by:
Chemical Reactions Analysis
2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or alcohols.
Scientific Research Applications
Antibacterial Activity
One of the primary applications of 2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide is its antibacterial properties. Research has demonstrated its effectiveness against various bacterial strains by inhibiting critical enzymes involved in bacterial cell wall synthesis.
Efficacy Studies
Several studies have quantified the efficacy of this compound against specific bacterial targets:
| Target Bacteria | IC50 (µM) | Mechanism |
|---|---|---|
| Streptococcus pneumoniae | 8.00 | Inhibition of MurF enzyme |
| Escherichia coli | 9.00 | Inhibition of UDP-N-acetylmuramoyl-tripeptide synthetase |
These findings indicate that this compound exhibits promising antibacterial activity with potential applications in treating infections caused by resistant bacterial strains.
Case Studies
-
Study on Antimicrobial Resistance :
A recent study evaluated the compound's effectiveness against multi-drug resistant strains of Streptococcus pneumoniae. Results indicated a significant reduction in bacterial viability when treated with varying concentrations of the compound, highlighting its potential as a novel therapeutic agent in combating antibiotic resistance . -
Synergistic Effects with Other Antibiotics :
Another study explored the synergistic effects of this compound when combined with traditional antibiotics. The combination therapy showed enhanced efficacy compared to monotherapy, suggesting that this compound could be used to augment existing treatment regimens for bacterial infections .
Mechanism of Action
The mechanism of action of 2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cycloalkane Ring Size Variation
2-Chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide
- Molecular Formula : C₁₂H₁₃ClN₂OS
- Molecular Weight : 268.76 g/mol
- CAS : 315684-12-9 .
- Key Differences :
- Ring Size : 7-membered cyclohepta[b]thiophene vs. 5-membered cyclopenta[b]thiophene.
- Impact : Larger rings may enhance hydrophobic interactions but reduce metabolic stability.
- Synthesis : Prepared via acetylation of tetrahydrocyclohepta[b]thiophene precursors in acetic anhydride, yielding 75.6% .
| Parameter | Target Compound | Cyclohepta Analog |
|---|---|---|
| Ring Size | 5-membered | 7-membered |
| Molecular Weight (g/mol) | 240.71 | 268.76 |
| Yield | 62% | 75.6% |
Substituent Modifications on the Thiophene Core
N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenylamino)acetamide (Compound 24)
- Structure: Adds a pyrimidine-sulfamoyl-phenylamino group.
- Activity : IC₅₀ = 30.8 nM against MCF7 cells via tyrosine kinase inhibition .
- Mechanistic Insight : Mimics ATP-competitive inhibitors like gefitinib .
2-Chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-(diethylsulfamoyl)benzamide
- Structure : Diethylsulfamoyl benzamide substituent.
- Application : Binds MurF protein, suggesting antibacterial utility .
Heterocycle Replacement
2-Chloro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide
Biological Activity
2-Chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide is a compound of interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 304685-87-8
- Molecular Formula : C10H9ClN2OS
- Molecular Weight : 240.71 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. Key findings include:
- Antibacterial Activity :
- Deubiquitinase Inhibition :
- Pharmacological Studies :
Case Studies
Several studies have documented the biological effects of this compound:
Case Study 1: Antibacterial Efficacy
A study conducted on the antibacterial efficacy of this compound revealed its effectiveness against resistant strains of bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis, making it a candidate for further development as an antibiotic.
Case Study 2: DUB Inhibition
In a study focusing on selective DUB inhibitors, this compound was identified as a promising lead compound. It demonstrated selective inhibition of USP7, a DUB implicated in cancer progression. The study highlighted its potential for therapeutic applications in oncology .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. How is 2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide synthesized, and what analytical methods are used to confirm its structure?
- Synthesis : The compound can be synthesized via multi-step organic reactions, including condensation of chloroacetamide derivatives with cyclopenta[b]thiophene precursors. Key intermediates may involve cyano-substituted thiophene rings and cyclopentane-fused systems, as seen in analogous heterocyclic syntheses .
- Structural Confirmation :
- Spectroscopy : Infrared (IR) spectroscopy identifies functional groups (e.g., C=O at ~1650–1750 cm⁻¹, C≡N at ~2200 cm⁻¹). Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms proton environments and carbon frameworks, such as cyclopentane dihydro protons (δ 2.5–3.5 ppm) and acetamide NH signals (δ 8–10 ppm) .
- X-ray Crystallography : Single-crystal analysis using programs like SHELXL refines bond lengths, angles, and molecular packing .
Q. What purification techniques are recommended for isolating this compound with high purity?
- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate impurities. Monitor fractions via TLC.
- Recrystallization : Optimize solvent systems (e.g., ethanol/water) based on solubility differences. Purity ≥95% is achievable, as validated by HPLC with UV detection (λ = 254 nm) .
Advanced Research Questions
Q. How can the antiproliferative activity of this compound against cancer cell lines be evaluated, and what mechanistic insights are plausible?
- In Vitro Assays :
- Cell Viability : Use MTT/WST-1 assays on human adenocarcinoma (e.g., MCF7) to determine IC₅₀ values. Compare with reference drugs like gefitinib .
- Mechanistic Studies : Perform kinase inhibition assays (e.g., tyrosine kinase EGFR) to assess ATP-binding site competition. Molecular docking (AutoDock/Vina) predicts binding interactions with receptor domains .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Derivatization Strategies :
- Modify the acetamide side chain (e.g., introduce sulfonamide or triazole moieties) to enhance solubility or target selectivity.
- Vary substituents on the cyclopenta[b]thiophene core (e.g., halogenation at the 5-position) to probe steric/electronic effects .
- Experimental Workflow :
- Synthesize analogs using parallel combinatorial chemistry.
- Screen analogs in high-throughput assays (e.g., kinase profiling panels).
- Validate hits with dose-response curves and selectivity indices .
Q. How can conflicting crystallographic or spectroscopic data be resolved during structural analysis?
- Crystallographic Refinement : Use SHELXL’s Least-Squares refinement to resolve disorder or thermal motion artifacts. Validate with R-factor convergence (e.g., R₁ < 0.05) .
- Spectroscopic Cross-Validation : Compare experimental NMR/IR data with computational predictions (e.g., Gaussian DFT calculations). Address discrepancies by re-examining sample purity or solvent effects .
Q. What methodologies assess the environmental stability and degradation pathways of this compound?
- Environmental Fate Studies :
- Hydrolysis : Incubate in buffered solutions (pH 3–9) at 25–50°C. Monitor degradation via LC-MS to identify products (e.g., cyclopentane ring-opening) .
- Photolysis : Expose to UV light (λ = 254–365 nm) and analyze by GC-MS for chloroacetamide byproducts .
Methodological Notes
- SHELX Software : Critical for crystallographic refinement; prioritize version 2018/3 for improved handling of twinned data .
- Antiproliferative Assays : Include positive controls (e.g., doxorubicin) and normalize data to cell count/protein content to mitigate variability .
- Environmental Testing : Follow OECD guidelines for hydrolysis/photolysis studies to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
